molecular formula C20H22FN3O5S B1226313 3-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]benzoic acid [2-(methylamino)-2-oxoethyl] ester

3-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]benzoic acid [2-(methylamino)-2-oxoethyl] ester

Cat. No. B1226313
M. Wt: 435.5 g/mol
InChI Key: HBZVCEFRKZBHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl]benzoic acid [2-(methylamino)-2-oxoethyl] ester is a member of piperazines.

Scientific Research Applications

Metabolism in Antidepressant Development

The compound Lu AA21004, closely related to 3-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]benzoic acid [2-(methylamino)-2-oxoethyl] ester, was studied for its metabolism in the development of antidepressants. It was found to be oxidized into various metabolites, including a benzoic acid derivative, through processes involving CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, alcohol dehydrogenase, aldehyde dehydrogenase, and aldehyde oxidase (Hvenegaard et al., 2012).

Na+/H+ Antiporter Inhibitors

Research into benzoylguanidines as Na+/H+ exchanger inhibitors for the treatment of acute myocardial infarction showed that substitutions like 4-fluoro-2-methylbenzoic acid are crucial for the potency of these compounds (Baumgarth, Beier, & Gericke, 1997).

Amino Acid Sulfonamide Derivatives

In the development of new amino acid derivatives, the interaction of sulfonyl chloride with amino acid methyl esters produced compounds like 2-(2-(4-(N-(1-carboxy-2-phenylethyl)sulfamoyl)phenyl)-2-oxoethyl)benzoic acid, indicating potential pharmaceutical applications (Riabchenko et al., 2020).

Antiandrogen Properties

A study on the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2- hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide showed its resolution and the determination of the active enantiomer, indicating its use in hormone-related therapies (Tucker & Chesterson, 1988).

Hypoglycemic Benzoic Acid Derivatives

In the field of diabetes treatment, the study of hypoglycemic benzoic acid derivatives, including modifications like 2-piperidino, revealed compounds with significant activity, exemplified by repaglinide, an FDA-approved therapeutic for type 2 diabetes (Grell et al., 1998).

Chiral Separation in Analytical Chemistry

The enantiomeric separation of 2-arylpropionic acids derivatized with [(N,N-Dimethylamino)sulfonyl]benzofurazan reagents, including those resembling the subject compound, provided insights into analytical techniques for quantifying drug isomers (Fukushima et al., 1997).

properties

Product Name

3-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]benzoic acid [2-(methylamino)-2-oxoethyl] ester

Molecular Formula

C20H22FN3O5S

Molecular Weight

435.5 g/mol

IUPAC Name

[2-(methylamino)-2-oxoethyl] 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoate

InChI

InChI=1S/C20H22FN3O5S/c1-22-19(25)14-29-20(26)15-3-2-4-18(13-15)30(27,28)24-11-9-23(10-12-24)17-7-5-16(21)6-8-17/h2-8,13H,9-12,14H2,1H3,(H,22,25)

InChI Key

HBZVCEFRKZBHTJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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